molecular formula C4H7BClNO2S B12981325 (4-Aminothiophen-2-yl)boronic acid hydrochloride

(4-Aminothiophen-2-yl)boronic acid hydrochloride

Cat. No.: B12981325
M. Wt: 179.44 g/mol
InChI Key: ZVZVKDXRTAMWGX-UHFFFAOYSA-N
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Description

(4-Aminothiophen-2-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications in various scientific domains. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminothiophen-2-yl)boronic acid hydrochloride typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of organolithium reagents and the subsequent borylation reaction, resulting in high yields and throughput .

Chemical Reactions Analysis

Types of Reactions

(4-Aminothiophen-2-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The amino group on the thiophene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Aminothiophen-2-yl)boronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminothiophen-2-yl)boronic acid hydrochloride primarily involves its role as a ligand in metal-catalyzed cross-coupling reactions. The boronic acid group coordinates with transition metals, such as palladium, to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylboronic acid hydrochloride
  • 4-Carboxy-2-nitrophenyl boronic acid
  • p-Methoxyphenyl boronic acid

Uniqueness

(4-Aminothiophen-2-yl)boronic acid hydrochloride is unique due to the presence of both an amino group and a thiophene ring, which provide additional reactivity and versatility compared to other boronic acids. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic properties .

Properties

Molecular Formula

C4H7BClNO2S

Molecular Weight

179.44 g/mol

IUPAC Name

(4-aminothiophen-2-yl)boronic acid;hydrochloride

InChI

InChI=1S/C4H6BNO2S.ClH/c6-3-1-4(5(7)8)9-2-3;/h1-2,7-8H,6H2;1H

InChI Key

ZVZVKDXRTAMWGX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N)(O)O.Cl

Origin of Product

United States

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